Technical Guide: N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride
Technical Guide: N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document synthesizes the currently available technical information on N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride. It is intended for informational purposes for a scientific audience. A comprehensive search of scientific literature and patent databases reveals a significant lack of in-depth pharmacological and biological data for this specific compound. Much of the available information pertains to related N-phenylacetamide derivatives, and any extrapolation of their properties to the title compound should be done with caution.
Core Chemical and Physical Properties
N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride is a chemical compound with the molecular formula C₁₀H₁₅ClN₂O.[1] It is the hydrochloride salt of N-[3-(aminomethyl)phenyl]-N-methylacetamide.
| Property | Value | Reference |
| CAS Number | 849020-90-2 | [2][3] |
| Molecular Formula | C₁₀H₁₅ClN₂O | [1] |
| Molecular Weight | 214.70 g/mol | [1] |
| Appearance | Solid (Specific color not consistently reported) | - |
| Melting Point | Data not available | - |
| Solubility | Data not available | - |
Synthesis and Spectroscopic Data
Synthesis
A detailed, peer-reviewed synthesis protocol specifically for N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride is not currently available in the public domain. However, the synthesis of related N-phenylacetamide derivatives typically involves the acylation of an appropriate amine with an acetylating agent. A general plausible synthetic route could involve the N-methylation and subsequent N-acetylation of 3-aminobenzylamine, followed by conversion to the hydrochloride salt.
Standard amide bond formation reactions, such as the Schotten-Baumann reaction, are commonly employed for the synthesis of N-phenylacetamide derivatives.[6] This typically involves the reaction of an amine with an acid chloride in the presence of a base.
Spectroscopic Data
Specific NMR and IR spectral data for N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride have not been published. For reference, the spectral data for the related compound N-methylacetamide are available.[5] It is anticipated that the ¹H NMR spectrum of the title compound would show signals corresponding to the aromatic protons, the aminomethyl protons, the N-methyl protons, and the acetyl methyl protons. The IR spectrum would be expected to show characteristic peaks for the amide C=O stretch, N-H stretching and bending of the primary amine salt, and aromatic C-H and C=C stretching.
Potential Pharmacological Profile (Inferred from Analogs)
It is critical to reiterate that the following information is based on studies of structurally related compounds and may not be representative of the biological activity of N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride.
The N-phenylacetamide scaffold is a common motif in a variety of biologically active molecules.[7][8][9] Structure-activity relationship (SAR) studies on different series of N-phenylacetamide analogs have revealed a broad range of pharmacological activities.
Potential Central Nervous System (CNS) Activity
Derivatives of N-phenylacetamide have been investigated for their effects on the central nervous system. For instance, certain analogs have shown high affinity and selectivity for sigma (σ) receptors, which are involved in various neurological processes.[10] Other related compounds have been explored for potential antidepressant properties.[11]
Antimicrobial and Antiproliferative Activity
Various N-phenylacetamide derivatives have been synthesized and evaluated for their antimicrobial and antiproliferative activities. Studies have shown that modifications to the phenylacetamide core can lead to compounds with antibacterial, antifungal, and anticancer properties.[4][12][13][14] The biological activity is often dependent on the nature and position of substituents on the aromatic ring.[4]
Experimental Protocols (General Methodologies for Related Compounds)
Given the absence of specific experimental data for the title compound, this section provides generalized protocols for assays commonly used to evaluate the biological activity of N-phenylacetamide derivatives.
General Protocol for In Vitro Antimicrobial Assay (Broth Microdilution)
This method is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.
Workflow:
Caption: General workflow for a broth microdilution antimicrobial assay.
General Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.
Workflow:
Caption: General workflow for an in vitro MTT cytotoxicity assay.
Safety and Handling
Safety data for N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride is not widely available. For related compounds, such as other acetamide derivatives, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.[7][10][11][12][15] Handling should be performed in a well-ventilated area to avoid inhalation of any dust or vapors.
Conclusion and Future Directions
N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride is a compound for which comprehensive biological and pharmacological data are largely absent from the public domain. While its chemical structure suggests potential for biological activity, based on the diverse activities of related N-phenylacetamide derivatives, there is currently no direct evidence to support any specific therapeutic application.
For researchers interested in this molecule, the following steps would be crucial:
-
De novo Synthesis and Characterization: A robust and reproducible synthesis protocol needs to be established, followed by full characterization of the compound using modern analytical techniques (NMR, IR, Mass Spectrometry, Elemental Analysis).
-
In Vitro Screening: The compound should be subjected to a broad panel of in vitro assays to identify potential biological targets and activities. This could include receptor binding assays, enzyme inhibition assays, and antimicrobial and anticancer screening.
-
In Vivo Studies: If promising in vitro activity is identified, further evaluation in animal models would be necessary to determine its pharmacokinetic profile, efficacy, and safety.
The logical relationship for the future investigation of this compound can be visualized as follows:
Caption: Logical workflow for the future research and development of N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor - Google Patents [patents.google.com]
- 3. N-Methylamide-structured SB366791 derivatives with high TRPV1 antagonistic activity: toward PET radiotracers to visualize TRPV1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-Methylacetamide | C3H7NO | CID 6582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ijper.org [ijper.org]
- 7. benchchem.com [benchchem.com]
- 8. archivepp.com [archivepp.com]
- 9. archivepp.com [archivepp.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. New N-phenylacetamide-incorporated 1,2,3-triazoles: [Et3NH][OAc]-mediated efficient synthesis and biological evaluation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. mdpi.com [mdpi.com]
- 15. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

